Di-tert-nonyl polysulfide

Description

Contextualization within Polysulfide Chemistry Research

Di-tert-nonyl polysulfide (DTNPS) is an organosulfur compound that holds a significant position within the broader field of polysulfide chemistry research. Polysulfides are characterized by chains of sulfur atoms and are a subject of study due to their diverse applications, particularly in industrial settings. ontosight.ai These compounds are recognized for their unique properties, including thermal stability and resistance to solvents. ontosight.ai

DTNPS is a member of the dialkyl polysulfide family, which are organic compounds with the general structure R-Sₓ-R', where R and R' are alkyl groups and x is greater than 1. Research in this area often focuses on the relationship between the structure of the alkyl groups, the length of the polysulfide chain, and the resulting chemical and physical properties of the molecule. scispace.com The bulky tertiary-nonyl groups in DTNPS, for example, impart specific characteristics to the compound, such as increased steric hindrance, which influences its reactivity compared to other polysulfides with smaller alkyl groups.

The study of this compound is often situated within the context of developing high-performance additives for lubricants and other industrial fluids. stle.orgvanderbiltchemicals.com Research frequently involves comparative studies with other polysulfides, such as di-tert-butyl polysulfide and di-tert-dodecyl polysulfide, to understand how variations in the alkyl chain length affect properties like thermal stability and solubility.

Historical Trajectories of Research on this compound

The use of sulfur-containing compounds in lubrication has a long history, with early discoveries dating back to the early 20th century. nlgi.org The development of sulfurized additives for lubricants was a significant milestone, with early research focusing on materials like sulfurized fats. stle.org

Research into polysulfides gained momentum as the demands on machinery and industrial processes increased, necessitating the development of extreme pressure (EP) additives to protect equipment operating under severe conditions. vanderbiltchemicals.com The investigation of various alkyl polysulfides, including this compound, has been a key area of research in tribology and industrial chemistry to meet these evolving demands.

Scope and Research Significance of this compound

The primary research significance of this compound lies in its application as an extreme pressure (EP) additive in industrial and automotive lubricants, as well as a sulfiding agent in the petroleum refining industry. cpchem.com Its ability to form protective films on metal surfaces under high pressure and temperature conditions helps to prevent wear and catastrophic failure of machinery components. stle.org

Academic and industrial research on DTNPS focuses on several key areas:

Performance as a Lubricant Additive: A significant body of research investigates the tribological properties of DTNPS, including its anti-wear and friction-reducing capabilities when blended with various base oils. emerald.comacs.org

Thermal and Oxidative Stability: Understanding the stability of DTNPS at high temperatures and in the presence of oxygen is crucial for its application in demanding environments. Studies have shown that the bulky tert-nonyl groups contribute to its thermal stability.

Synthesis and Characterization: Research is ongoing to optimize the synthesis of DTNPS to control the distribution of polysulfide chain lengths, which in turn affects its performance. google.com Spectroscopic and other analytical techniques are employed for its detailed characterization.

Mechanism of Action: Investigating the chemical reactions that occur at the metal surface, leading to the formation of a protective tribofilm, is a fundamental aspect of the research. emerald.com It is believed that under extreme pressure, the sulfur in the polysulfide chain reacts with the metal surface to form a layer of metal sulfide (B99878). stle.org

The compound's lower volatility compared to some other sulfur-based additives also contributes to its research significance, particularly for high-temperature applications.

Detailed Research Findings

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound reported in scientific literature and technical data sheets.

| Property | Value |

| CAS Number | 68425-16-1 |

| Molecular Formula | C₁₈H₃₈Sₓ (where x is the average number of sulfur atoms) |

| Appearance | Light yellow liquid |

| Boiling Point | Decomposes |

| Density | Approximately 1.05 g/mL at 25 °C chemicalbook.com |

| Flash Point | Approximately 120 °C (248 °F) chemicalbook.com |

| Water Solubility | Insoluble |

| Solubility | Soluble in hydrocarbons like hexane (B92381) and toluene |

Research on Synthesis of this compound

The synthesis of this compound is a subject of industrial and academic research, with a focus on achieving a desired distribution of polysulfide chain lengths. A common method involves a two-step process:

Formation of tert-nonyl mercaptan: An alkene, specifically a branched nonene, is reacted with hydrogen sulfide.

Reaction with Sulfur: The resulting tert-nonyl mercaptan is then reacted with elemental sulfur to form the this compound.

The reaction conditions, including temperature, pressure, and the molar ratio of reactants, are critical parameters that are investigated to control the final product composition. For instance, higher sulfur-to-mercaptan ratios generally lead to polysulfides with longer sulfur chains.

Performance as an Extreme Pressure Additive

Research has consistently demonstrated the effectiveness of this compound as an extreme pressure additive. When incorporated into lubricating oils, it significantly enhances the load-carrying capacity of the lubricant. The mechanism is attributed to the formation of a sacrificial iron sulfide layer on the metal surfaces under high-pressure conditions. This tribofilm prevents direct metal-to-metal contact, thereby reducing wear and preventing seizure. stle.org

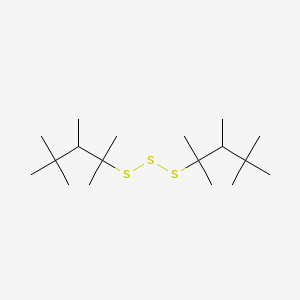

Structure

3D Structure

Properties

CAS No. |

68425-16-1 |

|---|---|

Molecular Formula |

C18H38S3 |

Molecular Weight |

350.7 g/mol |

IUPAC Name |

2,2,3,4-tetramethyl-4-(2,3,4,4-tetramethylpentan-2-yltrisulfanyl)pentane |

InChI |

InChI=1S/C18H38S3/c1-13(15(3,4)5)17(9,10)19-21-20-18(11,12)14(2)16(6,7)8/h13-14H,1-12H3 |

InChI Key |

AVVJXRYTKMKDQS-UHFFFAOYSA-N |

SMILES |

CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |

Canonical SMILES |

CC(C(C)(C)C)C(C)(C)SSSC(C)(C)C(C)C(C)(C)C |

Other CAS No. |

68425-16-1 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Di Tert Nonyl Polysulfide

Reaction Conditions and Catalytic Systems for Di-tert-nonyl Polysulfide Formation

The conversion of tert-nonyl mercaptan and sulfur into this compound is governed by a combination of thermal, pressure, and catalytic factors. These parameters are optimized to ensure efficient reaction kinetics and to steer the product distribution toward the desired polysulfide chain lengths.

Thermal and Pressure Regimes in Synthetic Processes

The reaction is conducted at elevated temperatures and pressures to ensure the reactants are in the appropriate physical states and to provide sufficient energy to overcome the activation barrier. The elemental sulfur is typically in a molten state. google.com

The thermal regime for the polysulfidation reaction generally falls within a range of 125°C to 400°C. google.com A more preferred range for optimizing yield and minimizing side reactions is between 125°C and 250°C. google.com The pressure under which the synthesis is carried out can vary widely, from atmospheric pressure up to approximately 800 psig (about 55 bar). google.com In practice, pressures are often maintained between 100 and 400 psig to ensure reactants remain in the desired phase and to control the reaction environment. google.com For analogous syntheses, such as that of di-t-butyl-polysulfide, reaction temperatures of 120-135°C and pressures of 0.3-3 MPa (approximately 44-435 psig) have been reported. researchgate.net

| Parameter | General Range | Preferred Range | Reference |

|---|---|---|---|

| Temperature | 125°C - 400°C | 125°C - 250°C | google.com |

| Pressure | Atmospheric - 800 psig | 100 - 400 psig | google.com |

Catalyst Selection and Mechanism of Action in Polysulfide Linkage

Catalysis plays a vital role in facilitating the reaction between the mercaptan and elemental sulfur. Both heterogeneous and homogeneous catalysts can be employed. In continuous industrial processes, solid, particulate catalysts are often favored for ease of separation and catalyst recovery.

Zeolite catalysts, specifically Type X, Type Y, or Type L zeolites, have been identified as effective for this synthesis. google.com One example is a sodium Type Y synthetic zeolite. google.com The mechanism of action for these acidic catalysts likely involves the activation of the sulfur-sulfur bonds within the S₈ ring on the catalyst's surface, making them more susceptible to nucleophilic attack by the mercaptan.

Alternatively, basic catalysts are also widely used, including ammonia, amines, and solid base catalysts such as alkali metal or alkaline earth metal oxides supported on alumina (B75360). google.comresearchgate.net The mechanism with basic catalysts is thought to proceed via the deprotonation of the mercaptan's thiol group (-SH) to form a highly reactive thiolate anion (RS⁻). This potent nucleophile can then attack the elemental sulfur ring, initiating the ring-opening and subsequent chain formation that leads to the polysulfide product.

Solvent Effects in this compound Synthesis

Many commercial syntheses of this compound are performed as neat, solvent-free processes, where the molten sulfur and liquid mercaptan react directly in the presence of a catalyst. google.com This approach is economically and environmentally advantageous as it eliminates the need for solvent purchase, handling, and recovery.

However, the principles of solvent effects are still relevant to the reaction kinetics. The solubility of reactants can influence the reaction rate. In related research, it was observed that the addition of the polysulfide product itself to the reaction system could significantly increase the reaction rate. researchgate.net This phenomenon was attributed to an increase in the solubility of gaseous reactants (like H₂S, if present) in the miscible phase of molten sulfur and the polysulfide product, effectively acting as a reaction medium enhancer. researchgate.net In broader polysulfide chemistry, such as in the context of electrochemical synthesis, various organic solvents including dichloromethane, tetrahydrofuran, and dimethylformamide have been tested, with solvent choice having a significant impact on the resulting polysulfide distribution. researchgate.net

Industrial-Scale Synthetic Approaches for this compound Production

The industrial synthesis of this compound (TNPS) is typically achieved through a multi-stage process designed for continuous and economical manufacturing on a commercial scale. google.com The general approach involves the initial synthesis of tert-nonyl mercaptan, which is then reacted with elemental sulfur to form the polysulfide product. jpn.org

Continuous flow reactors are integral to the modern industrial production of this compound due to their ability to provide uninterrupted processing, precise control over reaction parameters, and enhanced safety. google.comamarequip.com A documented industrial method employs a two-reactor continuous flow system. google.com

In the first reaction zone, a C₂-C₂₀ alkene (specifically, nonene for TNPS) and hydrogen sulfide (B99878) are continuously passed over a solid, particulate catalyst at elevated temperatures (e.g., 80°C to 350°C) and pressures to form an effluent containing tert-nonyl mercaptan. google.com This effluent is then directed into a second reaction zone without interruption. google.com

In the second reactor, the mercaptan-containing stream is continuously reacted with molten elemental sulfur, again in the presence of a solid particulate catalyst. google.com Zeolite catalysts (Type X, Y, or L) have been specified for this stage. google.com This reaction is conducted at elevated temperatures, typically in the range of 125°C to 400°C, to facilitate the formation of the polysulfide. google.com The use of continuous flow systems offers significant advantages over traditional batch processing, including improved heat and mass transfer, better reproducibility, and greater scalability. amarequip.com This setup also avoids the formation of by-product water, a common issue in other synthetic routes. google.com

The molar ratio of elemental sulfur to tert-nonyl mercaptan is a critical parameter in the synthesis of this compound, as it directly influences both the conversion efficiency and the distribution of polysulfide chain lengths in the final product. google.com Process optimization involves balancing a high conversion rate with operational stability.

However, while higher sulfur ratios are beneficial for conversion, they can introduce operational challenges. google.com Excessively high levels of sulfur feed can lead to plugging and other equipment fouling issues, necessitating careful control of the reactant stoichiometry. google.com

The following table, derived from experimental data, illustrates the effect of the sulfur-to-mercaptan molar ratio on the conversion to this compound.

| Run | Sulfur/tert-Nonyl Mercaptan Molar Ratio | Conversion to TNPS (%) | Observed Polysulfide Chain Lengths (x in (tert-C₉H₁₉)₂Sₓ) |

|---|---|---|---|

| 1 | 0.25 | 66.4 | Mainly S₂, S₃ |

| 2 | 0.50 | 86.7 | Mainly S₂, S₃ |

| 3 | 0.75 | 93.5 | Mixture of S₂ - S₇ |

| 4 | 1.00 | 96.2 | Mixture of S₂ - S₈ |

Data adapted from patent literature describing the continuous synthesis of this compound (TNPS). google.com

Control and Variability of Polysulfide Chain Length in Di-tert-nonyl Polysulfides

The term "this compound" does not refer to a single chemical entity but rather to a mixture of molecules with the general structure (tert-C₉H₁₉)₂Sₓ, where 'x' represents a variable number of sulfur atoms in the polysulfide chain. google.com This number, often referred to as the sulfur rank, can vary, and the final product is a distribution of these different chain lengths. google.commorressier.com Controlling this distribution is a key aspect of the synthesis process, as the sulfur rank influences the material's properties and performance in its applications.

The primary method for controlling the polysulfide chain length during industrial synthesis is the manipulation of the reactant molar ratio, specifically the ratio of elemental sulfur to tert-nonyl mercaptan. google.com

Low Sulfur-to-Mercaptan Ratios (e.g., below 0.5) tend to favor the formation of lower-rank polysulfides, primarily disulfides (x=2) and trisulfides (x=3). google.com

High Sulfur-to-Mercaptan Ratios (e.g., 0.75 to 1.0 and higher) promote the incorporation of more sulfur atoms into the chain, resulting in a mixture of higher-rank polysulfides, with chain lengths (x) reported to range from 2 up to 8. google.com

High-performance liquid chromatography (HPLC) analysis of products synthesized under varying conditions confirms this variability. google.com Products made with higher molar ratios of sulfur show a broad distribution of polysulfides, including tetrasulfides (S₄), pentasulfides (S₅), and beyond. google.comjpn.org In some equilibrium-driven systems, pentasulfide species (S₅²⁻) have been observed as a particularly prevalent chain length. nih.gov The reaction between a thiolate and a higher-rank polysulfide can also lead to a redistribution of chain lengths, further contributing to the complexity of the final product mixture. jpn.org Therefore, precise control of the reaction stoichiometry is essential for producing a this compound product with a desired average chain length and distribution. google.com

Chemical Reactivity and Transformation Pathways of Di Tert Nonyl Polysulfide

Thermal Decomposition and Degradation Mechanisms of Di-tert-nonyl Polysulfide

The thermal stability of this compound is a key property influencing its application. Compared to polysulfides with smaller alkyl groups like di-tert-butyl disulfide, DTNPS exhibits higher decomposition temperatures, generally above 200°C. This enhanced stability is attributed to the stronger van der Waals forces associated with the longer tert-nonyl alkyl chains. However, under conditions of mechanical or oxidative stress, all polysulfides, including DTNPS, can undergo degradation. The bulky tert-nonyl groups in DTNPS can slow down this degradation process compared to simpler polysulfides.

The atmosphere in which thermal decomposition occurs significantly impacts the breakdown pathways of this compound. Under oxidative stress, polysulfides can be oxidized to more hydrophilic species such as sulfites and sulfates. In the context of hydrotreating catalyst activation, DTNPS is intentionally decomposed in a hydrogen-rich atmosphere. This process, known as sulfiding, involves the thermal breakdown of the polysulfide to generate active sulfur species that react with the catalyst's metal oxides, converting them into their more active sulfide (B99878) forms.

The thermal decomposition of this compound involves the cleavage of the sulfur-sulfur bonds within the polysulfide chain. This process leads to the formation of shorter polysulfide chains and, eventually, simpler sulfur compounds. smolecule.com A primary byproduct of this decomposition, particularly in the presence of hydrogen or hydrogen donors, is hydrogen sulfide (H₂S). The reaction can be generally represented as the breakdown of the R-Sₓ-R' structure into smaller R-Sᵧ-R' fragments (where y < x) and the release of sulfur, which can then react with hydrogen to form H₂S. This gradual release of sulfur is crucial for its function as a sulfiding agent.

Redox Chemistry of Polysulfide Bonds in this compound

The polysulfide linkage in this compound is redox-active, meaning it can participate in both oxidation and reduction reactions. The sulfur atoms in the polysulfide chain can exist in various oxidation states, making them susceptible to reactions that involve the transfer of electrons.

The redox chemistry of this compound is central to its ability to generate reactive sulfur species (RSS). nih.govnih.gov Homolytic cleavage of the sulfur-sulfur bonds, often initiated by heat or light, can produce perthiyl radicals (RS-S•). These radicals are highly reactive and can participate in a variety of subsequent reactions. In the presence of reducing agents, the polysulfide chain can be reduced to form thiols. Conversely, oxidizing agents can lead to the formation of sulfoxides and sulfones. The generation of these reactive species is fundamental to the antioxidant properties observed in some polysulfides and their role in industrial applications.

Cleavage Reactions of this compound Chains

The cleavage of the polysulfide chain in this compound can occur through various mechanisms, including thermal, reductive, and oxidative pathways. The sulfur-sulfur bonds are generally the most labile linkages in the molecule.

Interactive Data Tables

Table 1: Thermal Properties of Polysulfides

| Compound | Decomposition Temperature | Key Influencing Factor |

| This compound | >200°C | Stronger van der Waals interactions from long alkyl chains |

| Di-tert-butyl disulfide | <200°C | Weaker van der Waals interactions from shorter alkyl chains |

Table 2: Anticipated Transformation Products

| Original Compound | Cleavage Reaction | Anticipated Product | Reference |

| Di-tert-dodecyl polysulfide | Polysulfide chain cleavage | tert-dodecyl mercaptan | europa.eu |

| n-Octyl tert-nonyl sulfide | Sulfide cleavage | Octyl mercaptan | google.com |

Mechanistic Investigations of Di Tert Nonyl Polysulfide Functionality

Elucidation of Anti-Wear and Extreme Pressure Mechanisms of Di-tert-nonyl Polysulfide

The primary application of this compound in lubricants is to mitigate wear and enhance performance under extreme pressure conditions. chemistryworld.comcpchem.com This is achieved through a series of intricate chemical transformations that occur at the sliding metal surfaces.

Under boundary lubrication conditions, where the lubricant film is thin and direct metal-to-metal contact is imminent, this compound functions as a sulfur donor. The sulfur-sulfur bonds within the polysulfide chain are thermally labile and can cleave under the high temperatures and pressures generated at asperity contacts. This process releases active sulfur species that react with the metal surfaces. publisso.de The rate of this reaction is proportional to the number of sulfur atoms in the polysulfide chain. nih.gov The branched tert-nonyl groups in DTNPS provide steric hindrance, which can influence the reactivity and solubility of the molecule in the base oil.

The donated sulfur from this compound reacts with the iron or other metal surfaces to form a protective surface film, often referred to as a tribolayer or tribofilm. google.comnih.gov This layer is crucial for preventing direct metal-to-metal contact and reducing wear. uni-hamburg.de Investigations into the composition of these tribofilms have revealed a complex mixture of iron sulfides (such as FeS and FeS₂), iron sulfates (FeSO₄), and iron sulfites (FeSO₃). researchgate.net The formation of these sulfur-containing layers effectively separates the contacting surfaces, preventing severe wear and seizure under high loads. uni-hamburg.de The characteristics of the tribolayer, including its thickness and composition, are influenced by factors such as load, temperature, and the specific formulation of the lubricant. researchgate.net

| Tribolayer Component | Chemical Formula |

| Iron(II) Sulfide (B99878) | FeS |

| Iron Pyrite | FeS₂ |

| Iron(II) Sulfate | FeSO₄ |

| Iron(II) Sulfite | FeSO₃ |

This table outlines the primary inorganic compounds identified in tribolayers formed from sulfur-based additives like this compound.

Beyond its role in forming protective surface films, this compound also exhibits antioxidant properties by acting as a radical scavenger. rsc.org During the lubrication process, oxidative degradation of the base oil can occur, leading to the formation of harmful sludge and varnish. Polysulfides, particularly those with four or more sulfur atoms, can react with and neutralize peroxyl radicals, which are key intermediates in the oxidation process. nih.gov This radical-trapping activity proceeds via a homolytic substitution mechanism, where the polysulfide intercepts the radical, leading to the formation of a stabilized perthiyl radical. rsc.orgresearchgate.net This antioxidant function helps to extend the service life of the lubricant and maintain its performance. nih.gov

Mechanistic Role of this compound in Polymer Modification and Vulcanization

This compound also finds application in the polymer industry, where it can act as a modifying agent and participate in vulcanization processes. ontosight.ai Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains. researchgate.net

In sulfur vulcanization, this compound can serve as a sulfur-donating agent. google.com The polysulfide linkages in DTNPS can break and react with the polymer chains, introducing sulfur cross-links. researchgate.net These cross-links, which can be monosulfidic, disulfidic, or polysulfidic, create a three-dimensional network structure within the polymer matrix. This network structure enhances the material's elasticity, tensile strength, and resistance to degradation. researchgate.net The specific nature and density of these cross-links, influenced by the vulcanization conditions and the type of polysulfide used, determine the final physical properties of the vulcanized rubber.

This compound as a Catalyst Presulfurization Agent

In the petroleum refining industry, hydrotreating catalysts, such as those based on cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) supported on alumina (B75360) (Al₂O₃), require an activation step known as presulfurization. cpchem.comvulcanchem.com This process converts the metal oxides on the catalyst surface into their more active sulfide forms. researchgate.net this compound is frequently used as a presulfurization agent for this purpose. google.comgoogle.com

The presulfurization process using this compound typically involves impregnating the oxidic catalyst with a solution of the polysulfide. researchgate.netgoogle.com Upon heating, the DTNPS decomposes and releases sulfur, which then reacts with the metal oxides on the catalyst support. google.com For a CoMo/Al₂O₃ catalyst, this reaction leads to the formation of molybdenum disulfide (MoS₂) and cobalt sulfides (e.g., Co₉S₈). google.com The interaction of the polysulfide with the catalyst surface is crucial for achieving a high degree of sulfidation and, consequently, high catalytic activity for hydrodesulfurization (HDS) and other hydrotreating reactions. researchgate.net The use of organic polysulfides like DTNPS offers advantages in terms of handling and achieving a controlled sulfidation of the catalyst. google.com

Advanced Analytical Characterization in Di Tert Nonyl Polysulfide Research

Chromatographic Techniques for Compositional Analysis

Chromatographic methods are indispensable for separating and quantifying the various components within Di-tert-nonyl polysulfide mixtures and their subsequent reaction products.

High-Pressure Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. It allows for the separation of the different polysulfide chains (Sₓ, where x can be 2, 3, 4, etc.) present in the initial mixture. The analysis of products from the reaction of tert-nonyl mercaptan with sulfur at varying molar ratios has been successfully performed using HPLC. google.com For instance, at lower sulfur to mercaptan ratios, the primary products identified were di-tert-nonyl disulfide and di-tert-nonyl trisulfide. google.com As the ratio increased, HPLC analysis revealed a more complex mixture of polysulfides, with sulfur chain lengths (x) ranging from 2 to 8. google.comgoogle.com

The successful separation of polysulfide species often requires derivatization to "freeze" the polysulfide distribution, as underivatized polysulfides can undergo disproportionation and comproportionation reactions during analysis. rsc.org This derivatization converts the polysulfide anions into more stable compounds that can be effectively separated on a reversed-phase HPLC column. osti.gov

Table 1: HPLC Analysis of this compound Synthesis

| Run | Sulfur to Mercaptan Molar Ratio | Predominant Polysulfide Species (Sₓ) |

|---|---|---|

| 1 | Low | x = 2, 3 |

| 2 | Low | x = 2, 3 |

| 3 | High | x = 2-7 |

This table is based on findings from studies analyzing the synthesis of this compound at different reactant ratios. google.comgoogle.com

Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) are crucial for identifying the transformation and degradation products of this compound. free.fr These hyphenated techniques combine the separation power of LC with the mass-analyzing capabilities of MS, enabling the structural elucidation of unknown compounds. free.fr

The analysis of polysulfides by LC/MS can be challenging due to their chemical instability and the difficulty in ionizing them. osti.govresearchgate.net However, methods have been developed that involve derivatization to improve signal intensity and allow for the successful separation and detection of polysulfide species. osti.govresearchgate.net For example, derivatization with reagents like 4-(dimethylamino) benzoyl chloride allows polysulfide ions to be converted into covalent compounds that can be retained and analyzed by reversed-phase HPLC-ESI/MS. osti.gov High-resolution mass spectrometry (HRMS) coupled with UHPLC has also been employed to study polysulfide degradation and the formation of subsequent products like hydrogen sulfide (B99878). researchgate.net

LC-MS/MS is also instrumental in identifying other potential sources of related compounds, such as 4-nonylphenols, which can arise from additives like tris(nonylphenyl)phosphite used in packaging materials. nih.gov

Spectroscopic and Elemental Analysis

Spectroscopic and elemental analysis techniques provide critical information about the elemental composition and chemical state of sulfur within tribofilms formed from this compound.

Energy Dispersive X-ray (EDX or EDS) analysis is a widely used technique to determine the elemental composition of tribofilms formed on lubricated surfaces. mytribos.orgwhiterose.ac.uk When this compound is used as an extreme pressure (EP) additive, it decomposes under high pressure and temperature at the asperity contacts, forming a protective iron sulfide layer (tribofilm) that prevents direct metal-to-metal contact and reduces wear. uni-hamburg.de

EDX analysis of wear scars from experiments using sulfur-containing additives, including polysulfides, reveals the presence and distribution of sulfur within the tribolayer. uni-hamburg.deijs.si Studies have shown that with increasing loads, the sulfur content in the tribofilm generally increases, indicating the formation of these protective sulfur-containing layers. uni-hamburg.de The distribution of sulfur can be mapped across the wear scar, showing concentrations in deeper scratches and at the edges of the wear scar, likely due to the shearing off of sulfur-containing tribolayers. uni-hamburg.de

Table 2: Elemental Composition of Tribofilms from Sulfur-Containing Additives via EDX

| Element | Atomic Concentration (%) in Wear Scar |

|---|---|

| Sulfur (S) | Increases with applied load |

| Iron (Fe) | Base material |

| Carbon (C) | Present from lubricant and base material |

This table represents typical findings from EDX analysis of tribofilms formed in the presence of sulfur-based lubricant additives. The exact concentrations can vary significantly based on test conditions and lubricant formulation. uni-hamburg.deijs.si

Techniques for Assessing this compound Reactivity and Degradation

Understanding the reactivity and degradation of this compound is essential for predicting its performance as a lubricant additive and its environmental fate. cpchem.compops.int The reactivity of polysulfides is linked to the number of sulfur atoms in the polysulfide chain. nih.gov

The thermal stability and decomposition of polysulfides can be investigated using techniques like thermogravimetric analysis (TGA). researchgate.net For instance, the 50% thermal decomposition temperature of a dialkyl polysulfide can range from 200°C to 300°C. google.comgoogleapis.com

The antioxidant activity of polysulfides, which is a key aspect of their reactivity, can be evaluated through methods like inhibited autoxidation studies. nih.gov For example, the ability of tert-butyl polysulfides to inhibit the oxidation of a hydrocarbon can be monitored spectrophotometrically. nih.gov Research has shown that polysulfides with four or more sulfur atoms are particularly effective at trapping peroxyl radicals. nih.gov

Furthermore, the chemical stability of battery components in the presence of polysulfides, which are highly reactive, has been investigated using HPLC and X-ray Photoelectron Spectroscopy (XPS). acs.org These techniques help to understand the degradation mechanisms and interactions between polysulfides and various materials. acs.org

Theoretical and Computational Studies of Di Tert Nonyl Polysulfide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Polysulfide Systems

Electronic Structure and Bonding Characterization

DFT calculations provide a detailed picture of the electronic structure and bonding within the Di-tert-nonyl polysulfide molecule. These calculations can determine the optimized geometry, including bond lengths and angles, and characterize the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org

The key features of this compound's structure are the bulky tertiary-nonyl groups at each end of a flexible polysulfide chain (-Sₓ-). The S-S bonds are the most reactive part of the molecule. DFT studies on similar organic polysulfides show that the S-S bond lengths can vary depending on their position within the chain relative to the alkyl group. nih.gov The electron density distribution, which can be visualized through these calculations, reveals electron-rich areas, typically around the sulfur atoms, which are crucial for understanding intermolecular interactions and reactivity. acs.org The analysis of molecular orbitals helps in understanding electron transfer processes, which are fundamental to the chemical reactions the molecule undergoes, such as oxidation to sulfoxides and sulfones. researchgate.net

| Property | Description | Typical Calculated Value/Observation |

|---|---|---|

| S-S Bond Length | The distance between adjacent sulfur atoms in the polysulfide chain. | ~2.05 - 2.10 Å |

| C-S Bond Length | The distance between a carbon atom of the tert-nonyl group and a sulfur atom. | ~1.85 - 1.90 Å |

| S-S-S Bond Angle | The angle formed by three consecutive sulfur atoms. | ~105° - 110° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. Localized on the polysulfide chain. | - |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | - |

| Mulliken Charge on Sulfur | Partial charge on sulfur atoms, indicating sites for nucleophilic or electrophilic attack. | Negative charge is localized on the sulfur atoms. mdpi.com |

Note: The values in the table are illustrative and based on general findings for organic polysulfides. Specific values for this compound would require dedicated DFT calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks used to correlate the chemical structure of a compound with its physical properties or biological activity. researchgate.net These models are instrumental in fields like drug design and materials science for predicting the properties of new compounds. researchgate.netfrontiersin.org For industrial chemicals like this compound, QSAR can be used to predict performance characteristics, such as its effectiveness as a lubricant additive, based on its molecular structure. researchgate.net

Prediction of Molecular Properties from Chemical Structure

Hydrophobicity: The large, nonpolar tert-nonyl groups make the molecule significantly hydrophobic, as indicated by its high octanol-water partition coefficient (logP). This property governs its solubility in nonpolar media like base oils, which is essential for its function as a lubricant additive.

Thermal Stability: The long alkyl chains contribute to greater van der Waals forces, which can enhance thermal stability compared to polysulfides with smaller alkyl groups.

Reactivity: The polysulfide bridge (-Sₓ-) is the reactive center of the molecule. The length of this sulfur chain and the steric hindrance from the bulky tert-nonyl groups modulate its reactivity, such as its ability to form protective films on metal surfaces under extreme pressure conditions.

QSAR models use calculated molecular descriptors to quantify these structural features and build a mathematical relationship to predict a specific property or activity.

Descriptors for Hydrophobic, Electronic, and Steric Effects

To build a robust QSAR model, various types of molecular descriptors are calculated to represent different aspects of the molecule's structure. google.com These descriptors are generally categorized into three main types: hydrophobic, electronic, and steric. google.com

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule. The most common descriptor is LogP , the logarithm of the partition coefficient between octanol (B41247) and water. A high LogP value for this compound (> 5.2) confirms its hydrophobic nature. cpchem.com

Electronic Descriptors: These describe the electronic properties of the molecule. They are typically derived from quantum chemical calculations and include HOMO and LUMO energies , dipole moment, and partial atomic charges. researchgate.net These descriptors are crucial for modeling chemical reactivity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight , molecular volume , molar refractivity (MR), and various topological indices that describe molecular branching and connectivity. service.gov.uk For a large and branched molecule like this compound, steric descriptors are critical for understanding how it interacts with surfaces and other molecules.

| Descriptor Type | Example Descriptor | Property Represented | Relevance to this compound |

|---|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity | Governs solubility in lubricant base oils. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity | Relates to antioxidant and anti-wear mechanisms. |

| Electronic | Dipole Moment | Molecular polarity | Influences intermolecular interactions and surface adhesion. |

| Steric | Molecular Weight | Gross molecular size/bulk | Fundamental property affecting viscosity and volatility. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Describes steric bulk and van der Waals interactions. |

| Steric | Topological Indices (e.g., Connectivity Index) | Molecular shape, branching, and complexity | Quantifies the effect of the branched tert-nonyl groups. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com For a flexible molecule like this compound, which has many rotatable C-C, C-S, and S-S single bonds, it can exist in a multitude of conformations. service.gov.uk Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time, providing a detailed view of conformational flexibility and molecular dimensions. nih.gov

Evaluation of Molecular Flexibility and Dimensions

This compound is characterized as a highly flexible molecule due to the numerous rotatable single bonds in its structure. nih.govservice.gov.uk The two tert-nonyl groups and the polysulfide chain can adopt various spatial arrangements, leading to a wide range of possible molecular shapes and sizes.

MD simulations can model this flexibility by simulating the molecule's dynamic behavior. researchgate.net These simulations reveal the range of energetically accessible conformations and can be used to calculate average molecular dimensions. service.gov.uk A UK Environment Agency report specifically included this compound in a study to calculate molecular dimensions using computational methods, highlighting the importance of conformational analysis for such flexible structures. service.gov.uk The study noted that for flexible molecules, different conformations can have significantly different dimensions, which impacts properties like bioaccumulation potential. service.gov.uk

The key findings from such analyses would include:

Range of Conformations: Identifying the most stable (lowest energy) conformations and the energy barriers between them.

Molecular Dimensions: Calculating descriptors like the maximum atomic distance (Dmax) or the effective cross-sectional diameter for a range of conformations. service.gov.uk This provides a more realistic picture of the molecule's size than a single, static structure.

Steric Energy: Quantifying the strain in different conformations arising from the repulsion between the bulky tert-nonyl groups and the polysulfide chain.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Number of Rotatable Bonds | The count of single, non-ring bonds that allow free rotation. | High number indicates significant molecular flexibility. service.gov.uk |

| Conformational Energy Range | The energy difference between the most stable and various other accessible conformations. | A small range suggests many conformations are possible at ambient temperatures. |

| Calculated Molecular Dimensions (e.g., Dmax) | The maximum distance between any two atoms in a given conformation. service.gov.uk | Provides a measure of molecular size, which influences transport properties and steric interactions. service.gov.uk |

| Radius of Gyration | A measure of the overall size and compactness of the molecule's conformations. | Indicates how the molecule's shape changes dynamically. |

Advanced Applications and Performance Research of Di Tert Nonyl Polysulfide

Di-tert-nonyl Polysulfide in High-Performance Lubricant Formulations

Enhancing Extreme Pressure and Anti-Wear Properties in Metalworking Fluids

In metalworking processes, conditions of high friction and temperature can lead to significant tool wear. vanderbiltworldwide.com Extreme pressure additives are essential components in metalworking fluids that react chemically with metal surfaces under the high temperature and pressure that occur during boundary lubrication. tri-iso.com This reaction forms a sacrificial coating that prevents the metal surfaces from welding together. tri-iso.com

This compound and other sulfur-containing compounds are highly effective EP additives. cnlubricantadditive.com The active sulfur in the polysulfide reacts with the metal (e.g., iron) at elevated temperatures to form a molecular film, such as iron sulfide (B99878). cnlubricantadditive.com This film is softer than the base metal and acts as a lubricating layer, separating the metal surfaces to prevent welding and scratching. tri-iso.comcnlubricantadditive.com This mechanism significantly reduces friction and wear between the cutting tool and the workpiece. vanderbiltworldwide.com The effectiveness of these additives is dependent on their specific chemical composition and the operational temperature range. cnlubricantadditive.com

Table 1: Performance of EP Additives in Metalworking Fluids

| Additive Type | Active Elements | Effective Temperature Range (°C) | Mechanism of Action |

| Polysulfides (e.g., this compound) | Sulfur | High Temperatures | Forms a metal sulfide layer on the surface to prevent welding. cnlubricantadditive.com |

| Chlorinated Paraffins | Chlorine | 300 - 500 | Forms a metal chloride film; may decompose at higher temperatures. cnlubricantadditive.com |

| Phosphorus Compounds (e.g., Tricresyl phosphate) | Phosphorus | Varies | Forms a metal phosphide (B1233454) film on the surface. cnlubricantadditive.com |

| Zinc Dialkyl Dithiophosphate (ZDDP) | Zinc, Phosphorus, Sulfur | Varies | Forms a protective film with good EP, anti-oxidation, and anti-corrosion properties. cnlubricantadditive.com |

Role in Corrosion Inhibition Mechanisms

Beyond improving lubricity, this compound also functions as a corrosion inhibitor in lubricant formulations. chempoint.com The sulfur compounds present in the additive can passivate metal surfaces, forming a protective layer that shields the metal from corrosive elements present in the environment or generated during the machining process. This function is critical for protecting both the workpiece and the machinery from rust and other forms of chemical degradation, thereby extending their operational life. vanderbiltworldwide.com

Synergistic Effects with Other Additives (e.g., Phosphonates)

The performance of this compound in lubricant formulations is often enhanced when used in combination with other additives. It is common practice to formulate lubricants with a combination of sulfur-based, phosphorus-based, and chlorine-based additives to ensure effective protection across a wide range of operating temperatures and pressures. cnlubricantadditive.com

A notable synergistic relationship exists between sulfur compounds like polysulfides and phosphorus compounds such as phosphonates or phosphites. While polysulfides are highly effective under extreme pressure and high-temperature conditions, phosphorus additives provide excellent anti-wear protection under milder conditions. When used together, they provide a more comprehensive and robust protective film on the metal surface over a broader operational range. This combination ensures optimal performance, minimizing wear and preventing catastrophic failure under varying loads and temperatures. cnlubricantadditive.com

Integration of this compound in Polymer Systems

This compound and similar polysulfide compounds are not only valuable in lubricants but also play a significant role in polymer chemistry. They are integrated into polymer systems to modify and enhance material properties, serving as vulcanizing agents for elastomers and as performance-enhancing modifiers in sealants and adhesives. cpchem.comnouryon.comresearchgate.net

As a Vulcanization Agent for Elastomeric Materials

In the rubber industry, sulfur vulcanization is a fundamental process for converting raw rubber into a durable, elastic material. Polysulfides are central to this process. The dynamic nature of di- and poly-sulfide bonds is responsible for creating crosslinks between polymer chains in materials like natural rubber. researchgate.net

These covalent crosslinks influence the mechanical properties of the elastomer. Research has shown that by adjusting the crosslinking density and the ratio of disulfide to polysulfide bonds, a compromise between mechanical performance and other properties, such as self-healing capabilities, can be achieved. researchgate.net The presence of these dynamic sulfide linkages allows for the breaking and reforming of bonds, which can impart unique functionalities to the elastomeric material. researchgate.net

Table 2: Effect of Disulfide/Polysulfide Ratio on Elastomer Properties

| Property | Impact of Higher Polysulfide Ratio | Impact of Higher Disulfide Ratio | Reference |

| Mechanical Strength | May be lower initially | Generally higher | researchgate.net |

| Flexibility | Generally higher | Can be lower | researchgate.net |

| Dynamic Bond Exchange | More facile | Less facile | researchgate.net |

| Self-Healing Capability | Enhanced due to more labile bonds | Reduced | researchgate.net |

As a Polymer Modifier in Sealants and Adhesives

Liquid polysulfide polymers are foundational components for high-performance sealants and adhesives used in demanding sectors such as aerospace, construction, and automotive. nouryon.comnouryon.com These polymers are known for their exceptional resistance to chemicals, fuels, solvents, and weathering. nouryon.com

When incorporated into sealant and adhesive formulations, polysulfides like this compound enhance several key properties. Their inherent chemical resistance makes them ideal for applications in harsh environments, such as sealing joints at gas stations or in industrial facilities. nouryon.comnouryon.com Furthermore, they provide excellent flexibility, even at low temperatures, and strong adhesion to a wide variety of substrates, including metals, glass, and concrete. nouryon.comnouryon.com These characteristics ensure a durable, long-lasting, and reliable seal that can accommodate movement and withstand extreme environmental conditions. nouryon.com

Table 3: Property Enhancements in Sealants with Polysulfide Modifiers

| Property | Enhancement Provided by Polysulfides | Application Benefit | Reference |

| Chemical Resistance | Exceptional resistance to fuels, bases, and industrial solvents. | Durability in harsh chemical environments (e.g., industrial settings, gas stations). | nouryon.com |

| Flexibility & Elasticity | Accommodates movement and maintains properties at low temperatures. | Long-lasting seals in applications with thermal expansion/contraction (e.g., construction joints). | nouryon.comnouryon.com |

| Adhesion | Strong and reliable bonding to diverse materials like metal, glass, and concrete. | Versatile application in aerospace, automotive, and construction. | nouryon.comnouryon.com |

| Durability | Remarkable resistance to weathering, UV radiation, and extreme temperatures. | Longevity and reliable performance in outdoor and demanding applications. | nouryon.com |

Catalytic Activation Processes Utilizing this compound

Presulfurization of Hydrodesulfurization Catalysts

Presulfurization, also known as presulfiding, is a critical activation step for hydrotreating catalysts used in refining processes. thepetrosolutions.comarkema.com This procedure converts the metallic components of fresh or regenerated catalysts from their inactive oxide state to a highly active sulfide state, which is essential for facilitating hydrodesulfurization (HDS) reactions. thepetrosolutions.com this compound (TNPS) is an organosulfur compound utilized as a liquid sulfiding agent in this process. gaylordchemical.comgaylordchemical.comcpchem.com

The activation process is typically carried out in-situ within the hydrotreating reactor. thepetrosolutions.com During the procedure, TNPS is introduced into a hydrogen-rich stream, and as the temperature is elevated, it decomposes. gaylordchemical.com The decomposition of TNPS releases sulfur, which reacts with hydrogen to form hydrogen sulfide (H₂S). gaylordchemical.comaai.solutions This in-situ generated H₂S is the primary sulfiding medium that reacts with the metal oxides (such as those of molybdenum, cobalt, or nickel) on the catalyst surface. thepetrosolutions.comgaylordchemical.com The fundamental chemical transformation involves the substitution of oxygen atoms on the catalyst's metallic sites with sulfur atoms, creating the active metal sulfide species required for desulfurization. gaylordchemical.comaai.solutions The decomposition temperature for TNPS is noted to be around 320°F (approximately 160°C). gaylordchemical.com

Research findings have highlighted the performance characteristics of using polysulfides like TNPS for catalyst activation. A study involving the ex situ presulfidation of a Cobalt-Molybdenum (CoMo)/Al₂O₃ hydrotreating catalyst with di-tert-nonyl pentasulfide (TNPS) demonstrated a significant benefit over conventional methods. researchgate.net Compared to the traditional sulfiding procedure using an H₂S/H₂ gas mixture, the use of TNPS resulted in a notable increase in the dispersion of the active molybdenum sulfide phase on the catalyst. researchgate.net Generally, a higher dispersion of the active phase correlates with greater catalytic activity.

Further research supports the efficacy of complex organic polysulfides as sulfiding agents. In a study evaluating the HDS of dibenzothiophene (B1670422), a catalyst presulfided with bis-(1,1,3,3-tetramethylbutyl)-polysulfide showed equivalent or superior activity compared to catalysts activated with conventional agents like dimethyldisulfide (DMDS) and carbon disulfide (CS₂). researchgate.net The ultimate performance of the catalyst is influenced by several procedural factors, including the specific temperature program used during activation and whether the process is conducted in situ or ex situ. researchgate.net

The following table summarizes key characteristics of TNPS in comparison to other common sulfiding agents based on available research data.

| Sulfiding Agent | Chemical Family | Typical Decomposition Temperature | Key Research Finding/Characteristic |

| This compound (TNPS) | Organo-polysulfide | 320°F (~160°C) gaylordchemical.com | Leads to a significant increase in the dispersion of the active molybdenum sulfide phase. researchgate.net |

| Dimethyl Disulfide (DMDS) | Organo-disulfide | 392-446°F (200-230°C) thepetrosolutions.com | A widely used agent due to its high sulfur content (68%); serves as a reference standard. thepetrosolutions.comresearchgate.net |

| bis-(1,1,3,3-tetramethylbutyl)-polysulfide | Organo-polysulfide | Not Specified | Resulted in same or higher catalytic activity for HDS of dibenzothiophene compared to DMDS and CS₂. researchgate.net |

| Hydrogen Sulfide (H₂S) | Inorganic Sulfide | Not Applicable (Gas) | The conventional sulfiding medium, often used as a baseline for performance comparison. researchgate.net |

Environmental Dynamics and Degradation Studies of Di Tert Nonyl Polysulfide

Biodegradation Studies of Di-tert-nonyl Polysulfide

Biodegradation is a key process that determines the persistence of chemical substances in the environment. It involves the breakdown of organic compounds by microorganisms.

Assessment of Readily Biodegradability

Standardized tests, such as those outlined in the OECD Guideline 301 series, are used to assess the ready biodegradability of chemicals. oecd.org These tests measure the extent of mineralization, typically by monitoring carbon dioxide production or oxygen consumption over a 28-day period. oecd.orgaropha.com A substance is generally considered readily biodegradable if it meets specific pass levels within a "10-day window" during this period. oecd.org

According to safety data sheets, this compound is not expected to be readily biodegradable. msdsdigital.com This suggests that the compound is likely to persist in the environment for an extended period. However, specific data from ready biodegradability tests, such as the OECD 301B (CO2 Evolution Test), are not publicly available to confirm the exact percentage of degradation over the 28-day test period.

Table 1: Assessment of Ready Biodegradability of this compound

| Test Guideline | Parameter | Finding | Source |

| Not Specified | Ready Biodegradability | Not expected to be readily biodegradable | msdsdigital.com |

Note: Specific quantitative data from standardized tests are not available in the reviewed literature.

Aquatic and Sediment Transformation Studies

The transformation of chemical substances in aquatic and sediment environments can occur through various biotic and abiotic processes. These studies are essential for understanding the long-term fate and potential exposure pathways of a compound.

Aerobic Degradation in Water/Sediment Systems

Currently, there is a lack of publicly available scientific studies specifically investigating the aerobic degradation of this compound in water/sediment systems. Such studies would typically follow guidelines like OECD 308 to determine the rate and extent of degradation in these environmental compartments.

Identification and Analysis of Transformation Products in Environmental Compartments

No specific research identifying or analyzing the transformation products of this compound in environmental compartments such as water or sediment has been found in the available literature. The identification of degradation products is critical for a comprehensive environmental risk assessment, as these products may have different toxicological profiles than the parent compound. Techniques like liquid chromatography-mass spectrometry (LC/MS) are often crucial for elucidating the structure of such transformation products.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Cavitation-Based Oxidation of Organic Sulfides in Effluents (general sulfide (B99878) degradation)

Cavitation-based AOPs, including hydrodynamic and acoustic cavitation, have shown effectiveness in the degradation of organic sulfides present in industrial effluents. msdsdigital.com This process involves the formation, growth, and implosive collapse of microscopic vapor-filled bubbles, or cavities, in a liquid. msdsdigital.com The collapse of these cavities generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals which can oxidize and degrade organic pollutants. msdsdigital.com

Research on the degradation of organic sulfides in real industrial effluents from bitumen production has demonstrated that cavitation, both alone and in combination with external oxidants like hydrogen peroxide, ozone, or peroxone, can lead to their complete oxidation. msdsdigital.com The oxidation time for these processes can be as short as 15 minutes. msdsdigital.com The effectiveness of cavitation-based AOPs is notable, even at the strongly alkaline pH often found in industrial effluents containing sulfides. msdsdigital.com

Table 2: Overview of Cavitation-Based AOPs for Organic Sulfide Degradation

| Cavitation Method | Combined with | Key Findings | Reference |

| Hydrodynamic Cavitation | - | Effective in degrading organic sulfides. | msdsdigital.com |

| Acoustic Cavitation | - | Effective in degrading organic sulfides. | msdsdigital.com |

| Hydrodynamic/Acoustic Cavitation | Hydrogen Peroxide, Ozone, Peroxone | Complete oxidation of organic sulfides achieved. | msdsdigital.com |

Future Directions and Emerging Research Avenues for Di Tert Nonyl Polysulfide

Development of Novel Synthetic Routes with Enhanced Selectivity

The conventional synthesis of Di-tert-nonyl polysulfide involves a two-stage process: the formation of tert-nonyl mercaptan followed by a base-catalyzed reaction with elemental sulfur. jpn.org Future research is focused on developing more direct and selective synthetic methods. A key objective is to precisely control the length of the polysulfide chain (the 'x' value in R-Sₓ-R), as this significantly influences the compound's performance characteristics, such as its reactivity and thermal stability. google.com

One promising avenue is the development of a one-stage synthesis process using solid base catalysts. Research into the synthesis of similar polysulfides using diisobutylene, sulfur, and hydrogen sulfide (B99878) has shown that solid base catalysts, such as potassium carbonate on alumina (B75360) (K₂CO₃/Al₂O₃), can facilitate the reaction, potentially offering advantages in catalyst separation and reusability over traditional liquid amine catalysts. jpn.org The selectivity towards polysulfides with different numbers of bridging sulfurs was found to be influenced by the choice of catalyst, indicating a pathway to tune the final product composition. jpn.org

Another area of development involves post-synthesis modification to enhance selectivity. Processes are being explored that reduce the number of sulfur atoms in a crude polysulfide mixture. For example, reacting a crude dialkyl polysulfide with a sulfide of an alkali metal, such as sodium sulfide, can selectively shorten the sulfur chain. google.comepo.org This allows for the production of a polysulfide mixture with a lower, more controlled average sulfur rank, which can be beneficial for creating additives that are less corrosive to metal surfaces at high temperatures. google.com Furthermore, the use of phase transfer catalysts in the synthesis of poly(alkylene sulfide)s has been shown to improve yields, a technique that could be adapted to optimize the production of this compound. researchgate.net

| Synthetic Route | Potential Advantage | Research Focus |

| One-Stage Solid Base Catalysis | Simplified process, easier catalyst separation and recycling. | Catalyst design for controlling sulfur chain length distribution. |

| Post-Synthesis Chain Reduction | Precise control over the final average sulfur rank. | Optimizing reaction conditions for targeted polysulfide selectivity. |

| Phase Transfer Catalysis | Increased reaction rates and yields. | Adapting catalysts for the specific reactants in DTNPS synthesis. |

Exploration of Untapped Mechanistic Insights through Advanced Spectroscopy

While the function of this compound as an extreme pressure additive is known to involve the formation of a protective tribofilm on metal surfaces, the precise chemical and physical mechanisms at the nanoscale are not fully understood. escholarship.org Emerging research is leveraging advanced spectroscopic and microscopic techniques to provide unprecedented, real-time insights into these processes.

In situ analysis during tribological testing is a key frontier. Techniques such as Raman spectroscopy can be used to monitor the chemical transformations of lubricant additives directly within a sliding contact, identifying the formation of species like molybdenum disulfide (MoS₂) when used in synergy with other additives. rsc.orgijs.si This approach could be applied to this compound to observe the sulfurization of the steel surface and the evolution of the resulting iron sulfide layer under operational conditions.

Atomic Force Microscopy (AFM) is another powerful tool for in situ studies, allowing for the direct observation of tribofilm growth and removal at the single-asperity level. whiterose.ac.uknanosurf.netresearchgate.net This can reveal how factors like contact pressure and temperature influence the formation rate and morphology of the protective film derived from this compound. whiterose.ac.uk Following these in situ experiments, ex situ surface analysis techniques provide detailed chemical information. X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are crucial for determining the elemental composition and chemical states of the tribofilm, confirming the presence of iron sulfides and other reaction products. whiterose.ac.ukresearchgate.net High-resolution imaging with Transmission Electron Microscopy (TEM) can further elucidate the film's structure and thickness. researchgate.net

Integration with Sustainable Chemistry Principles

The chemical industry's increasing focus on sustainability and green chemistry presents significant opportunities for innovation in the production and use of this compound. unife.itresearchgate.net Research in this area is guided by the 12 principles of green chemistry, aiming to reduce environmental impact throughout the product lifecycle. researchgate.net

A primary principle is the use of industrial by-products as feedstocks, a concept known as waste valorization. flinders.edu.au The synthesis of this compound already aligns with this, as its main precursors are branched nonene (a product of petroleum refining) and elemental sulfur, which is generated in massive quantities as a by-product of hydrodesulfurization in the petroleum industry. flinders.edu.au Future research will focus on maximizing the efficiency of these processes to further enhance their sustainability credentials. This includes developing syntheses that are highly atom-economical, ensuring that a maximum proportion of the raw materials is incorporated into the final product. flinders.edu.au

The development of solvent-free reaction conditions is another key target. flinders.edu.au Shifting from traditional solvent-based processes to solventless or mechanochemical syntheses would significantly reduce waste and energy consumption. Furthermore, replacing homogeneous catalysts, which can be difficult to separate from the product, with heterogeneous solid catalysts offers a pathway to greener processes through easier catalyst recovery and recycling. jpn.org Looking further ahead, the exploration of bio-based feedstocks, such as nonenes derived from renewable biological sources, could represent a major step towards creating a fully sustainable lifecycle for this important chemical compound. rsc.org

Predictive Modeling for Structure-Property-Performance Relationships

The empirical, trial-and-error approach to developing new lubricant additives is time-consuming and resource-intensive. The future of additive design lies in the use of computational modeling and simulation to establish clear structure-property-performance relationships. mdpi.com This predictive approach allows for the rational, in silico design of molecules with optimized performance characteristics.

Molecular dynamics (MD) simulations are being used to investigate the interactions between additive molecules and metal surfaces at an atomistic level. escholarship.orgnih.gov For this compound, MD simulations can model the adsorption of the molecule onto an iron or iron oxide surface and the subsequent tribochemical reactions that lead to the formation of a protective iron sulfide film. escholarship.org These simulations can elucidate how factors like the sulfur chain length and the steric bulk of the tert-nonyl groups influence the film's density, adhesion, and durability.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to link molecular descriptors to performance metrics. sciengine.comresearchgate.netmdpi.com By building a database of various alkyl polysulfides and their measured performance as extreme pressure additives, QSPR models can be developed to predict the efficacy of new, unsynthesized candidate molecules. civilica.com Density Functional Theory (DFT) calculations can provide further insights into the electronic structure and reactivity of this compound, helping to predict its chemical stability and its propensity to react with metal surfaces under boundary lubrication conditions. researchgate.netsoton.ac.uk Collectively, these modeling techniques will accelerate the discovery of next-generation polysulfide additives with superior performance, reducing the need for extensive laboratory synthesis and testing. nih.gov

Research into Novel Applications Beyond Established Industrial Uses

While this compound is well-established in the lubricants and refining industries, its unique chemical properties suggest potential for a broader range of applications. Future research is beginning to explore these untapped possibilities.

One area of interest is in advanced materials. Polysulfide polymers are known for their unique optical and electrochemical properties. acs.org Research into the inverse vulcanization of sulfur with various organic cross-linkers has produced polymers with high sulfur content for applications such as lithium-sulfur batteries, self-healing materials, and infrared (IR) imaging technologies. acs.orgrsc.org The tert-nonyl groups in this compound could be functionalized to allow its incorporation into polymer backbones, potentially creating novel materials with tailored properties.

The high affinity of sulfur for heavy metals could be leveraged for environmental remediation. Polysulfide-based materials have demonstrated the ability to capture toxic metals like mercury from water. flinders.edu.au Research could investigate the use of this compound, perhaps immobilized on a solid support, as a sorbent for removing heavy metal contaminants from industrial wastewater.

In the field of energy storage, organic polysulfides are being investigated as "catholytes" (cathode-active electrolytes) for rechargeable lithium batteries. nih.gov These materials can offer high theoretical energy densities. While significant development is needed, exploring the electrochemical properties of this compound and related structures could open a new frontier in battery chemistry. Furthermore, some polysulfides exhibit inherent biological activity, including antimicrobial and antioxidant properties, which could spur long-term research into their potential use in biomedical or agricultural applications. nsf.govnih.gov

Q & A

Q. What methodologies assess the ecological impact of this compound leaching from industrial applications?

- Methodological Answer : Conduct leaching studies using standardized soil columns (EPA Method 1314) and analyze eluates via LC-MS/MS for polysulfide derivatives. Perform ecotoxicity assays (e.g., Daphnia magna LC₅₀) and bioaccumulation studies in model organisms (e.g., Eisenia fetida). Report data using the Chemical Safety Assessment framework (REACH Annex I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.